盐酸雷尼替丁-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

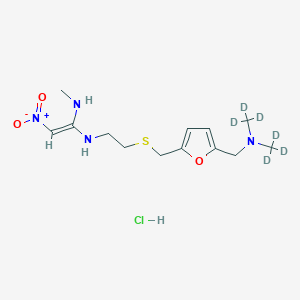

Ranitidine-d6 Hydrochloride is an internal standard for the quantification of ranitidine . It is a histamine H2 receptor antagonist . It reverses histamine-induced relaxation of isolated rat uterine horn as well as histamine-induced increases in contraction frequency in isolated guinea pig right atrium .

Molecular Structure Analysis

The molecular formula of Ranitidine-d6 Hydrochloride is C13H17D6ClN4O3S . Its average mass is 356.902 Da and its mono-isotopic mass is 356.155609 Da .Physical And Chemical Properties Analysis

Ranitidine-d6 Hydrochloride is a solid substance . It has a solubility of 1 mg/ml in DMSO and 10 mg/ml in PBS (pH 7.2) . Its λmax is at 231, 326 nm .科学研究应用

Treatment of Gastric Ulcer

Ranitidine Hydrochloride has been used in the treatment of gastric ulcers . It has been formulated into gastro retentive floating microspheres to prolong its release in the stomach . This formulation improves the bioavailability of the drug and enhances patient compliance .

Gastro-Retentive Drug Delivery System

Ranitidine HCl, due to its short biological half-life, low bioavailability, and narrow absorption window, is an ideal candidate for a gastro-retentive drug delivery system (GRDDS) . A controlled release with an optimum retentive formulation in the upper stomach would be an ideal formulation for this drug .

Formulation into Floating Microspheres

The drug has been formulated into floating microspheres using different carrier ratios . These microspheres have been evaluated for their relevant parameters, and it was found that the surface morphology of the microspheres was discrete, spherical in shape with a rough outer surface, and showed free-flowing properties .

Formulation into Bioadhesive and Swellable Matrix Tablets

Ranitidine HCl has been formulated into floating, bioadhesive, and swellable matrix tablets . These tablets were prepared using a combination of hydroxypropyl methylcellulose (HPMC) and sodium carboxymethyl cellulose (NaCMC) as release retarding polymers .

Inhibition of Histamine-Induced Relaxation

Ranitidine reverses histamine-induced relaxation of isolated rat uterine horn . This suggests its potential use in research related to histamine-induced physiological responses .

Inhibition of Gastric Acid Secretion

Ranitidine inhibits histamine-and pentagastrin-induced gastric acid secretion in a dose-dependent manner in anesthetized rats . This property makes it useful in research related to gastric acid secretion and related disorders .

作用机制

Target of Action

Ranitidine-d6 Hydrochloride, commonly known as Ranitidine, is a histamine H2-receptor antagonist . The primary targets of Ranitidine are the histamine H2 receptors found in the gastric parietal cells in the stomach .

Mode of Action

Ranitidine works by competitively and reversibly inhibiting the action of histamine at the histamine H2 receptors . This inhibition prevents the normal and meal-stimulated secretion of gastric acid .

安全和危害

属性

IUPAC Name |

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;/i2D3,3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWBHVILAJZWKJ-DICWLCDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ranitidine-d6 Hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)